molecular formula C3H2N4O4 B094218 1,4-Dinitro-1H-imidazole CAS No. 19182-81-1

1,4-Dinitro-1H-imidazole

Cat. No. B094218
Key on ui cas rn: 19182-81-1
M. Wt: 158.07 g/mol
InChI Key: HZPSREFSUPXCMN-UHFFFAOYSA-N
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Patent
US08558005B2

Procedure details

In PATENT DOCUMENT 1, 98 mass % nitric acid is added dropwise to 4-nitroimidazole dissolved in glacial acetic acid and acetic anhydride is further added dropwise thereto to perform nitration reaction, and then the reaction solution is added into crushed ice and 1,4-dinitroimidazole is produced at a yield of 69.1% by performing filtration and drying.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
69.1%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=O.[N+:5]([C:8]1[N:9]=[CH:10][NH:11][CH:12]=1)([O-:7])=[O:6].C(OC(=O)C)(=O)C>C(O)(=O)C>[N+:1]([N:11]1[CH:12]=[C:8]([N+:5]([O-:7])=[O:6])[N:9]=[CH:10]1)([O-:4])=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CNC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
nitration reaction
ADDITION
Type
ADDITION
Details
the reaction solution is added
CUSTOM
Type
CUSTOM
Details
into crushed ice

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])N1C=NC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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